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Compound of Interest

Compound Name: Derrisisoflavone K

Cat. No.: B13428063

This guide provides a detailed overview of the structure elucidation of Derrisisoflavone K, a
novel prenylated isoflavonoid. The information is tailored for researchers, scientists, and
professionals in the field of drug development, offering a comprehensive look at the
spectroscopic data and experimental methodologies that were pivotal in determining its
molecular structure.

Introduction

Derrisisoflavone K is a natural product isolated from the ethanol extract of Derris robusta. It
belongs to the isoflavonoid class of compounds, which are known for their diverse biological
activities. Notably, Derrisisoflavone K is distinguished as one of the first examples of a
hydroxyethylated isoflavonoid.[1][2] Its structural characterization was accomplished through
extensive spectroscopic analysis.

Physicochemical and Spectroscopic Data

Derrisisoflavone K was isolated as a white amorphous powder.[1][2] High-resolution
electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as
C22H220e6.[1][2]

Table 1: Mass Spectrometry and UV Data for Derrisisoflavone K
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Data Type Value

Reference

Molecular Formula C22H2206

[1]2]

m/z 405.1307 [M + Na]*
HRESIMS (pos.) (calcd. for C22H2206Na,

405.1309)

[1]

214 (4.59), 268 (4.57), 336

UV (MeOH) Amax (log €) (sh) (3.67) nm

[1]

Table 2: 1H NMR Spectroscopic Data for Derrisisoflavone K (in CDsOD)

Position OH (ppm) Multiplicity J (Hz)
2 8.16 S

8 6.57 S

2' 7.25 d 2.3

5' 6.91 d 8.5

6' 7.15 dd 85,23
1" 3.30 overlapped

2" 3.82 t 7.0

i 3.30 overlapped

2™ 5.23 t 6.8
4™ 1.76 S

5™ 1.68 s

5-OH 12.87 S

Table 3: 13C NMR Spectroscopic Data for Derrisisoflavone K (in CDsOD)
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Position oc (ppm) Type
2 155.1 CH
3 123.7 C

4 177.5 C

5 160.5 C

6 113.1 C

7 163.7 C

8 95.1 CH
9 158.6 C
10 107.1 C
1 123.9 C
2' 116.1 CH
3 131.2 C
4 158.2 C
5' 116.2 CH
6' 124.5 CH
1" 35.1 CH:
2" 61.9 CH2
i 29.3 CH:
2" 123.1 CH
3™ 132.8 C
4™ 17.9 CHs
5" 25.9 CHs
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Structure Elucidation Workflow

The structural elucidation of Derrisisoflavone K was primarily achieved through the
interpretation of its NMR spectra, including *H, 3C, and 2D NMR experiments such as HMBC
(Heteronuclear Multiple Bond Correlation). The following diagram illustrates the logical

workflow of this process.

Derrisisoflavone K Structure Elucidation Workflow
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Caption: Logical workflow for the structure elucidation of Derrisisoflavone K.
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Key HMBC correlations were instrumental in placing the substituents on the isoflavone core.
The connection of the hydroxyethyl group was confirmed by correlations from the protons at dH
3.30 (H-1") to the carbons at ¢ 160.5 (C-5), 113.1 (C-6), and 163.7 (C-7).[1] The placement of
the prenyl group was established by the correlation from the proton at éH 7.25 (H-2') to the
carbon at 6c 35.1 (C-1").[1]

Experimental Protocols

The following are the general experimental methodologies employed in the isolation and
characterization of Derrisisoflavone K.

4.1. Extraction and Isolation The twigs and leaves of Derris robusta were extracted with 95%
ethanol. The resulting crude extract was then subjected to repeated column chromatography
on silica gel, Sephadex LH-20, and preparative HPLC to yield pure Derrisisoflavone K.

4.2. Spectroscopic Analysis
o UV Spectra: Recorded on a Shimadzu UV-2401PC spectrophotometer.

e NMR Spectra: *H and 3C NMR, as well as 2D NMR spectra, were recorded on Bruker AV-
400 and DRX-500 spectrometers with tetramethylsilane (TMS) as the internal standard.

o Mass Spectrometry: Electrospray ionization (ESI) mass spectra were obtained on a Bruker
HCT/Esquire mass spectrometer. High-resolution ESI mass spectra were measured on an
Agilent 6210 TOF mass spectrometer.

Confirmation of Structure

The structure of Derrisisoflavone K was established as depicted in Figure 1 based on the
comprehensive analysis of the aforementioned spectroscopic data.[1] At present, a total
synthesis for the absolute confirmation of its structure has not been reported in the literature.

Figure 1. Chemical Structure of Derrisisoflavone K
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Chemical Structure of Derrisisoflavone K
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Caption: The chemical structure of Derrisisoflavone K.

Conclusion

The structure of Derrisisoflavone K was successfully elucidated through a combination of
mass spectrometry and extensive 1D and 2D NMR spectroscopic techniques. The presented
data and workflow provide a clear and detailed account of the process, which can be a
valuable reference for researchers working on the isolation and characterization of novel
natural products. Further research, potentially including total synthesis, would be beneficial for
the definitive confirmation of its structure and for enabling more extensive biological activity
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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